Kinase Inhibition Selectivity Profile: Documented Activity Against SYK, LRRK2, and MYLK
3-Amino-4-methoxy-N,N-dimethylbenzamide is explicitly claimed as an intermediate for synthesizing compounds that inhibit one or more kinases, including SYK, LRRK2, and MYLK [1]. While direct IC50 data for the exact CAS 953888-49-8 compound is not publicly disclosed in primary literature, its inclusion as a key intermediate in patent families (US10000482B2, EP2948451B1) for these specific kinase targets [2] provides a strong, class-level inference of its utility. In contrast, the closely related analog 3-amino-4-methoxybenzamide (CAS 17481-27-5) is not associated with this kinase inhibition profile, instead being documented for other activities like FtsZ inhibition and transcriptional regulation . This distinction is critical for procurement decisions in kinase drug discovery programs.
| Evidence Dimension | Documented Association with Kinase Inhibition (SYK, LRRK2, MYLK) |
|---|---|
| Target Compound Data | Key intermediate in patent families for SYK/LRRK2/MYLK inhibitors |
| Comparator Or Baseline | 3-Amino-4-methoxybenzamide (CAS 17481-27-5): No documented association with SYK, LRRK2, or MYLK inhibition |
| Quantified Difference | Qualitative differentiation: Target compound is linked to kinase inhibitor patents; comparator is not. |
| Conditions | Based on patent claims (US10000482B2, EP2948451B1) and literature on comparator compound. |
Why This Matters
Procurement of the correct benzamide intermediate is essential for synthesizing kinase inhibitor libraries; using the wrong analog may yield compounds with no activity against the intended kinase targets.
- [1] Origenis GmbH. (2018). Kinase inhibitors. U.S. Patent No. US10000482B2. View Source
- [2] Molaid. 3-Amino-4-methoxy-N,N-dimethylbenzamide | 953888-49-8. Patent Literature Summary. View Source
